Raloxifene hydrochloride
Descripción general
Descripción
El Hidrocloruro de Raloxifeno es un modulador selectivo de los receptores de estrógeno (SERM) que se utiliza principalmente para la prevención y el tratamiento de la osteoporosis en mujeres posmenopáusicas y para reducir el riesgo de cáncer de mama invasivo en mujeres posmenopáusicas de alto riesgo . Presenta efectos estrogénicos en el metabolismo óseo y lipídico, mientras que actúa como antiestrogénico en los tejidos mamarios y uterinos .
Mecanismo De Acción
El Hidrocloruro de Raloxifeno actúa como un modulador selectivo de los receptores de estrógeno al unirse a los receptores de estrógeno y ejercer efectos específicos del tejido . Actúa como un agonista estrogénico en los huesos, promoviendo la densidad ósea y reduciendo el riesgo de fracturas. En los tejidos mamarios y uterinos, actúa como un antagonista del estrógeno, reduciendo el riesgo de cánceres dependientes del estrógeno . Los objetivos moleculares incluyen los receptores de estrógeno, y las vías involucradas están relacionadas con el metabolismo óseo y la prevención del cáncer .
Compuestos Similares:
Tamoxifeno: Otro modulador selectivo de los receptores de estrógeno que se utiliza para el tratamiento del cáncer de mama.
Alendronato: Un bifosfonato que se utiliza para el tratamiento de la osteoporosis.
Fosamax: Un nombre comercial para el alendronato, también utilizado para la osteoporosis.
Comparación:
Hidrocloruro de Raloxifeno vs. Tamoxifeno: Ambos son SERM, pero el Hidrocloruro de Raloxifeno tiene un mejor perfil de seguridad con respecto al riesgo de cáncer uterino.
Hidrocloruro de Raloxifeno vs. Alendronato/Fosamax: Mientras que el Alendronato y el Fosamax son bifosfonatos que inhiben directamente la resorción ósea, el Hidrocloruro de Raloxifeno modula los receptores de estrógeno para lograr efectos similares.
El Hidrocloruro de Raloxifeno se destaca por su acción dual como agonista y antagonista del estrógeno, lo que lo convierte en un compuesto versátil tanto para el tratamiento de la osteoporosis como para la prevención del cáncer .
Análisis Bioquímico
Biochemical Properties
Raloxifene hydrochloride mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . It interacts with estrogen receptors, acting as an antagonist in some tissues (breast and uterine tissues) and as an agonist in others (bone, lipid metabolism) .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It preserves bone mineral density and decreases the risk of breast cancer in postmenopausal women . It does not cause endometrial proliferation, unlike estrogen and tamoxifen . It was associated with an increased risk of venous thromboembolism during clinical trials of postmenopausal women .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it binds to these receptors and modulates their activity. This results in tissue-specific effects, with raloxifene acting as an antagonist in breast and uterine tissues and as an agonist in bone and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that raloxifene can control the release of certain substances over a 24-hour period
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study on rabbits showed that raloxifene, when combined with aspirin and estrogen, exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with estrogen receptors, which play a crucial role in various metabolic processes, including lipid metabolism
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del Hidrocloruro de Raloxifeno normalmente implica una acilación de Friedel-Crafts de clorhidrato de 4-[2-(1-piperidinil)etoxi]benzoil cloruro, seguida de la desprotección del grupo metanosulfonilo de 6-metilsulfoniloxi-2-[4-metilsulfoniloxi)fenil]benzotiofeno . Las condiciones de reacción incluyen el uso de disolventes y catalizadores apropiados para facilitar los pasos de acilación y desprotección.
Métodos de Producción Industrial: La producción industrial del Hidrocloruro de Raloxifeno implica la optimización de la ruta de síntesis para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores a gran escala, control preciso de la temperatura y técnicas de purificación como la cristalización y la filtración para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Hidrocloruro de Raloxifeno se somete a varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo fenólicos, lo que lleva a la formación de derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que pueden tener diferentes actividades farmacológicas .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Raloxifeno tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Tamoxifen: Another selective estrogen receptor modulator used for breast cancer treatment.
Alendronate: A bisphosphonate used for osteoporosis treatment.
Fosamax: A brand name for alendronate, also used for osteoporosis.
Comparison:
Raloxifene Hydrochloride vs. Tamoxifen: Both are SERMs, but this compound has a better safety profile regarding uterine cancer risk.
This compound vs. Alendronate/Fosamax: While Alendronate and Fosamax are bisphosphonates that directly inhibit bone resorption, this compound modulates estrogen receptors to achieve similar effects.
This compound stands out due to its dual action as an estrogen agonist and antagonist, making it a versatile compound for both osteoporosis treatment and cancer prevention .
Actividad Biológica
Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. Its biological activity is characterized by its dual role as an estrogen agonist and antagonist, depending on the target tissue. This article delves into the pharmacodynamics, mechanisms of action, clinical efficacy, and research findings related to this compound.
Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity of raloxifene is comparable to that of estradiol, the primary circulating estrogen. Upon binding to these receptors, raloxifene induces conformational changes that facilitate the receptor's interaction with coactivators or corepressors, leading to tissue-specific responses:
- Agonistic Effects : Raloxifene acts as an agonist in bone tissue, promoting bone density and reducing turnover markers such as serum alkaline phosphatase and osteocalcin levels .
- Antagonistic Effects : In breast and uterine tissues, it functions as an antagonist, inhibiting estrogen-dependent cell proliferation and cytokine production, thereby reducing cancer risk .
Pharmacokinetics
The pharmacokinetic profile of raloxifene is notable for its low oral bioavailability due to extensive first-pass metabolism. Key parameters include:
- Absorption : Approximately 60% of raloxifene is absorbed from the gastrointestinal tract; however, the absolute bioavailability is only about 2% .
- Volume of Distribution : The volume of distribution ranges from 2348 L/kg to 2853 L/kg after single and multiple doses, indicating extensive tissue distribution .
- Half-Life : The plasma half-life averages between 27.7 hours and 32.5 hours, allowing for once-daily dosing .
Clinical Efficacy
Raloxifene has been shown to significantly impact bone health and cancer prevention:
- Osteoporosis Treatment : In clinical trials, raloxifene increased bone mineral density (BMD) and reduced fracture risk among postmenopausal women with osteoporosis .
- Breast Cancer Prevention : Studies indicate that raloxifene lowers the incidence of invasive breast cancer by approximately 76% in women at high risk for the disease .
Study on Bone Health
A randomized controlled trial involving postmenopausal women demonstrated that raloxifene administration resulted in a significant increase in BMD at the lumbar spine and hip after 12 months compared to placebo. The study reported a reduction in vertebral fractures by 30% among participants taking raloxifene .
Study on Breast Cancer
In a cohort study assessing breast cancer risk in women taking raloxifene versus those on placebo, results showed a marked decrease in the incidence of invasive breast cancer (1.2% vs. 0.3%) over three years, suggesting a protective effect attributed to its antagonistic action on breast tissue .
Adverse Effects
While generally well-tolerated, raloxifene can cause side effects including:
- Common Effects : Hot flashes, leg cramps.
- Serious Risks : Venous thromboembolism (VTE), which poses a significant concern for patients with a history of clotting disorders .
Research Findings
Recent studies have explored novel formulations to enhance the bioavailability of raloxifene:
- Nanotransfersomes : Research into nanocarrier systems for transdermal delivery has shown promise in improving absorption rates while minimizing gastrointestinal side effects .
- Glucuronidation Polymorphisms : Variants in UGT enzymes affecting glucuronidation pathways have been linked to differences in drug metabolism among individuals, impacting therapeutic outcomes .
Summary Table of Key Findings
Parameter | Value/Description |
---|---|
Mechanism | SERM with agonistic/antagonistic properties |
Bioavailability | ~2% |
Volume of Distribution | 2348 - 2853 L/kg |
Half-Life | 27.7 - 32.5 hours |
Primary Uses | Osteoporosis treatment; breast cancer prevention |
Common Side Effects | Hot flashes; leg cramps |
Serious Risks | Venous thromboembolism |
Propiedades
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84449-90-1 (Parent) | |
Record name | Raloxifene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034181 | |
Record name | Raloxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82640-04-8 | |
Record name | Raloxifene hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raloxifene hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Raloxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALOXIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.